![molecular formula C29H23FN2O B15029319 3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)](/img/structure/B15029319.png)
3,3'-{[5-(4-fluorophenyl)furan-2-yl]methanediyl}bis(2-methyl-1H-indole)
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Overview
Description
3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a furan ring and a fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE involves multiple steps, starting with the preparation of the indole and furan intermediates. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The final step involves the coupling of the indole and furan intermediates with the fluorophenyl group through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in regulating mood, cognition, and behavior . The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these receptors, leading to its potent biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE include other indole derivatives such as:
Indomethacin: An anti-inflammatory drug that also contains an indole nucleus.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen that contains an indole nucleus.
The uniqueness of 3-{5-(4-FLUOROPHENYL)FURAN-2-YLMETHYL}-2-METHYL-1H-INDOLE lies in its combination of the indole nucleus with a furan ring and a fluorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H23FN2O |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[[5-(4-fluorophenyl)furan-2-yl]-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C29H23FN2O/c1-17-27(21-7-3-5-9-23(21)31-17)29(28-18(2)32-24-10-6-4-8-22(24)28)26-16-15-25(33-26)19-11-13-20(30)14-12-19/h3-16,29,31-32H,1-2H3 |
InChI Key |
AZIDVGOZAFHUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(O3)C4=CC=C(C=C4)F)C5=C(NC6=CC=CC=C65)C |
Origin of Product |
United States |
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